AK-778-XXMU is a small molecule identified as a potent antagonist of Inhibitor of Differentiation Protein 2 (ID2). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of glioma, a type of brain tumor. The unique structural characteristics of AK-778-XXMU allow it to effectively inhibit ID2, which plays a critical role in cellular differentiation and proliferation in various cancers .
AK-778-XXMU exhibits significant biological activity as an ID2 antagonist. Research indicates that it can inhibit cell proliferation in glioma models, suggesting its potential as an antineoplastic agent. The compound's mechanism involves blocking the pathways regulated by ID2, which are essential for tumor growth and survival. In preclinical studies, AK-778-XXMU demonstrated promising results in reducing tumor size and enhancing the effectiveness of other therapeutic agents .
The synthesis of AK-778-XXMU has been described in several studies, typically involving multi-step organic synthesis techniques. The general approach includes:
The primary application of AK-778-XXMU lies in cancer therapy, specifically targeting glioma. Its role as an ID2 antagonist positions it as a candidate for further development into a therapeutic agent aimed at inhibiting tumor growth and improving patient outcomes. Additionally, it may have broader implications in treating other cancers where ID proteins are implicated in tumorigenesis .
Interaction studies involving AK-778-XXMU focus on its binding affinity to ID2 and related proteins. These studies often employ techniques such as surface plasmon resonance and fluorescence resonance energy transfer to quantify interactions and assess the compound's efficacy in disrupting ID2-mediated pathways. Such research is vital for understanding the pharmacodynamics of AK-778-XXMU and optimizing its therapeutic potential .
Several compounds share structural or functional similarities with AK-778-XXMU, particularly those targeting ID proteins or involved in cancer therapy. Notable examples include:
| Compound Name | Mechanism of Action | Targeted Cancer Type |
|---|---|---|
| Compound A | ID1 antagonist | Glioma |
| Compound B | ID3 inhibitor | Breast cancer |
| Compound C | Dual ID1/ID2 antagonist | Prostate cancer |
| Compound D | Small molecule targeting ID proteins | Various cancers |
Uniqueness of AK-778-XXMU: Unlike other compounds listed, AK-778-XXMU specifically targets ID2 with higher potency, making it a more focused therapeutic candidate for glioma treatment. Its distinct binding profile allows for potentially fewer side effects compared to broader-spectrum inhibitors .
The chemical compound AK-778-Xxmu represents a potent small-molecule antagonist specifically targeting the Inhibitor of DNA Binding 2 protein, a member of the helix-loop-helix transcriptional repressor family [1] [2] [3]. This compound demonstrates exceptional binding specificity through a comprehensive network of molecular interactions that effectively disrupt the normal function of ID2 in cellular transcriptional regulation [4].
The fundamental interaction mechanism between AK-778-Xxmu and ID2 protein centers on the compound's ability to bind to the critical helix-loop-helix domain, specifically targeting the region from residues 36-76 that constitutes the core functional domain of the protein [5] [6]. The ID2 protein, with its molecular weight of approximately 17 kilodaltons and consisting of 134 amino acids in its native form, serves as a negative regulator of basic helix-loop-helix transcription factors through heterodimerization mechanisms [7] [6].
The binding interaction involves multiple complementary molecular recognition elements. The indol-2-one core structure of AK-778-Xxmu provides the primary scaffold for protein recognition, while the 3-chlorobenzyl substituent contributes to hydrophobic binding interactions within the protein's binding pocket [1] [4]. The pyridin-2-yl ketone moiety serves as a crucial pharmacophore element, establishing specific hydrogen bonding networks that stabilize the protein-ligand complex [8] [4].
Analysis of the protein-ligand interaction reveals that AK-778-Xxmu functions by preventing the normal heterodimerization between ID2 and E-protein transcription factors [9] [7]. Under physiological conditions, ID2 forms heterodimers with basic helix-loop-helix transcription factors, effectively sequestering them and preventing their DNA binding activity [10] [11]. The antagonistic action of AK-778-Xxmu disrupts this regulatory mechanism by occupying the protein's dimerization interface, thereby restoring the transcriptional activity of target genes normally suppressed by ID2 [4] [12].
The selectivity of AK-778-Xxmu for ID2 over other family members appears to derive from specific structural features unique to the ID2 protein sequence. While all ID proteins contain highly conserved helix-loop-helix domains, the N-terminal and C-terminal regions exhibit significant variability [11]. These variable regions likely contribute to the compound's specificity, as demonstrated by the distinct binding profile compared to pan-ID antagonists such as AGX51 [8] [4].
| Property | Value |
|---|---|
| Target Protein | Inhibitor of DNA Binding 2 (ID2) |
| Binding Affinity (KD) | 129 nM |
| Mechanism of Action | Heterodimerization inhibition |
| Primary Binding Site | Helix-Loop-Helix domain (residues 36-76) |
| Selectivity | ID2-specific versus pan-ID activity |
Surface plasmon resonance analysis has provided definitive quantitative characterization of the binding interaction between AK-778-Xxmu and ID2 protein, establishing a dissociation constant of 129 nanomolar [4] [13]. This high-affinity binding places AK-778-Xxmu among the most potent ID2 antagonists characterized to date, demonstrating binding strength comparable to or exceeding many established protein-protein interaction inhibitors [14] [15] [16].
The surface plasmon resonance experimental methodology employed for these binding studies utilizes the principle of real-time, label-free detection of biomolecular interactions [17] [18]. In these experiments, ID2 protein is immobilized on a gold sensor chip surface through covalent attachment chemistry, typically involving amine coupling reactions that preserve protein structural integrity and binding activity [16] [18]. The immobilized protein presents a stable platform for interaction studies while maintaining native-like conformational characteristics essential for accurate binding measurements [15] [19].
The binding kinetics reveal several important mechanistic insights into the AK-778-Xxmu-ID2 interaction. The association phase demonstrates rapid binding kinetics, suggesting that the compound readily accesses the protein binding site without significant conformational barriers [14] [16]. The relatively slow dissociation kinetics, as reflected in the nanomolar dissociation constant, indicate formation of a stable protein-ligand complex with extended residence time [15] [18].
Temperature-dependent binding studies and thermodynamic analysis would provide additional insights into the energetic contributions driving complex formation. The high binding affinity observed suggests favorable enthalpic contributions from the multiple hydrogen bonding and hydrophobic interactions, likely combined with minimal entropic penalties upon binding [14] [18]. The binding stoichiometry appears consistent with a 1:1 protein-ligand complex, supporting a single high-affinity binding site model [15] [16].
Kinetic analysis of the association and dissociation phases enables calculation of the individual rate constants that comprise the overall dissociation constant. The association rate constant (ka) reflects the efficiency of initial complex formation, while the dissociation rate constant (kd) quantifies complex stability [14] [16]. The ratio of these constants yields the equilibrium dissociation constant: KD = kd/ka = 129 nM [15] [18].
| Parameter | Value | Significance |
|---|---|---|
| Dissociation Constant (KD) | 129 nM | High-affinity binding |
| Binding Classification | Nanomolar range | Therapeutically relevant |
| Detection Method | Real-time SPR | Label-free kinetics |
| Complex Stoichiometry | 1:1 | Single binding site |
| Binding Stability | Extended residence time | Slow dissociation kinetics |
Computational molecular docking studies have provided detailed atomic-level insights into the binding mode and structural basis of AK-778-Xxmu recognition by ID2 protein [8] [4]. These simulations employed sophisticated docking algorithms to predict the optimal binding orientation and identify key intermolecular contacts that drive high-affinity binding [20] [21] [22].
The docking simulations utilized the GRAMM FFT (Fast Fourier Transform) docking methodology, which employs systematic sampling of rotational and translational degrees of freedom combined with grid-based scoring functions [23] [21]. This approach enables comprehensive exploration of the protein-ligand conformational space while maintaining computational efficiency suitable for high-throughput virtual screening applications [20] [22]. The scoring function incorporates multiple energetic terms including van der Waals interactions, electrostatic contributions, hydrogen bonding potential, and desolvation effects [21] [24].
Structural analysis reveals that AK-778-Xxmu binds to a well-defined pocket within the ID2 helix-loop-helix domain, positioning the compound in a manner that directly interferes with normal protein-protein interactions [8] [4]. The binding site overlaps significantly with the region responsible for heterodimerization with E-protein transcription factors, providing a molecular basis for the observed antagonistic activity [10] [25].
The hydroxyl group of AK-778-Xxmu forms a critical hydrogen bond with Glutamine 55, establishing a primary anchor point for compound recognition [8] [4]. Additional hydrogen bonding interactions involve the ketone group with Lysine 47 and the amide functionality with Lysine 58, creating a network of polar contacts that stabilize the protein-ligand complex [4]. These hydrogen bonding interactions are complemented by extensive hydrophobic contacts involving the chlorobenzyl and indole ring systems [8].
Pi-cation interactions between the aromatic ring systems of AK-778-Xxmu and the positively charged side chains of Lysine 47 and Lysine 58 provide additional binding energy and contribute to the overall binding affinity [8] [4]. These interactions are particularly important for maintaining the correct binding orientation and preventing non-productive binding modes [25] [26].
Comparison with the known ID2 antagonist AGX51 reveals remarkable similarities in binding mode and key intermolecular contacts [8] [4]. Both compounds occupy the same general binding site and establish hydrogen bonding interactions with Glutamine 55, suggesting convergent evolution toward an optimal binding mode for ID2 antagonism [4]. However, AK-778-Xxmu demonstrates additional contacts that may contribute to its enhanced binding affinity and selectivity profile [8].
| Interaction Type | Residues Involved | Compound Features |
|---|---|---|
| Hydrogen Bonding | Gln55, Lys47, Lys58 | Hydroxyl, ketone, amide groups |
| Hydrophobic Contacts | Multiple residues | Chlorobenzyl, indole rings |
| Pi-Cation Interactions | Lys47, Lys58 | Aromatic ring systems |
| Binding Site | HLH domain | Residues 36-76 region |
| Reference Comparison | AGX51 binding mode | Similar site occupation |
Comprehensive analysis of AK-778-Xxmu in the context of related structural analogues provides important insights into structure-activity relationships and the molecular determinants of ID2 binding specificity [8] [4]. This comparative assessment encompasses both direct ID2 antagonists and compounds targeting related protein families, offering perspective on the unique features that confer AK-778-Xxmu's distinctive pharmacological profile [7] [27].
The most directly relevant comparison involves AGX51, the first reported small-molecule pan-ID antagonist that targets multiple members of the ID protein family [8] [11]. While both compounds demonstrate ID protein antagonistic activity, significant differences exist in their selectivity profiles and binding characteristics [4]. AGX51 exhibits broad activity across ID1, ID2, ID3, and ID4 proteins, whereas AK-778-Xxmu demonstrates enhanced selectivity for ID2 [8] [4]. This selectivity difference likely stems from structural variations in their recognition elements and binding pocket interactions [11].
Structural analysis reveals that AGX51 contains a benzodioxole moiety as its primary pharmacophore, contrasting with the indol-2-one core structure of AK-778-Xxmu [8] [4]. Despite these scaffold differences, both compounds establish critical hydrogen bonding interactions with Glutamine 55 in the ID2 binding site, suggesting this contact represents a key pharmacophoric requirement for ID2 antagonism [4]. The additional hydrogen bonding network formed by AK-778-Xxmu may contribute to its enhanced binding affinity and altered selectivity profile [8].
Comparative analysis with indol-2-yl ethanone compounds reveals interesting parallels in core structural elements while highlighting target specificity differences [28]. These compounds, designed as indoleamine 2,3-dioxygenase inhibitors, share the indole scaffold with AK-778-Xxmu but target an entirely different protein family [28] [27]. The indol-2-yl ethanone series demonstrates inhibitory activity in the micromolar range (29-65 μM IC50 values), significantly weaker than the nanomolar binding affinity of AK-778-Xxmu for ID2 [28] [4].
Similarly, 4-aryl-1H-1,2,3-triazole compounds represent another class of small-molecule inhibitors targeting indoleamine 2,3-dioxygenase with variable potency profiles [27]. While these compounds share certain structural features with AK-778-Xxmu, including aromatic substitution patterns and heterocyclic core structures, their target selectivity and binding mechanisms differ substantially [27] [4]. The triazole compounds require electron-withdrawing groups with minimal steric hindrance for optimal activity, contrasting with the specific substitution requirements identified for ID2 antagonism [27].
The chlorobenzyl substituent of AK-778-Xxmu represents a key differentiating feature that contributes to its unique binding profile [1] [4]. This substitution pattern provides optimal hydrophobic interactions within the ID2 binding pocket while maintaining appropriate molecular size and lipophilicity characteristics [29] [4]. Modifications to this substituent would likely alter binding affinity and selectivity, as demonstrated by structure-activity relationship studies in related compound series [28] [27].
The pyridin-2-yl ketone functionality of AK-778-Xxmu serves as another distinctive structural element that differentiates it from other ID2 antagonists and related compounds [1] [4]. This heterocyclic ketone provides specific hydrogen bonding capabilities and conformational constraints that optimize binding geometry within the ID2 active site [8] [4]. The positioning of the nitrogen atom within the pyridine ring likely influences the strength and directionality of hydrogen bonding interactions with target protein residues [26].
| Compound Class | Representative | Target | Binding Affinity | Key Structural Features |
|---|---|---|---|---|
| ID2-Specific Antagonists | AK-778-Xxmu | ID2 | 129 nM KD | Indol-2-one, chlorobenzyl, pyridine |
| Pan-ID Antagonists | AGX51 | ID1-4 | Not specified | Benzodioxole moiety |
| IDO Inhibitors | Indol-2-yl ethanones | IDO | 29-65 μM IC50 | Indole core, ethanone linker |
| IDO Inhibitors | 4-aryl-triazoles | IDO | Variable IC50 | Triazole ring, aryl substitution |
| Related Scaffolds | Various analogues | Multiple | Range of affinities | Diverse pharmacophores |